molecular formula C18H23N5O3S B2819728 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097888-88-3

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2819728
CAS No.: 2097888-88-3
M. Wt: 389.47
InChI Key: PIBNJNBRSIHYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core linked to a benzothiadiazole moiety via an ethyl spacer. The cyclopropyl substituent on the benzothiadiazole ring and the 1,3,5-trimethyl groups on the pyrazole ring distinguish its structural profile.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-12-17(13(2)21(3)20-12)18(24)19-10-11-22-15-6-4-5-7-16(15)23(14-8-9-14)27(22,25)26/h4-7,14H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBNJNBRSIHYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

1. Antiviral Activity
Preliminary studies indicate that this compound may inhibit viral replication, particularly against SARS-CoV-2. Its mechanism may involve interference with viral entry or replication processes. Research has shown that derivatives of benzothiadiazole possess significant antiviral properties, making this compound a candidate for further exploration in antiviral drug development.

2. Antitumor Properties
Certain derivatives of benzothiadiazole have demonstrated cytotoxic effects on various cancer cell lines. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may also exhibit anticancer activity. Studies focusing on its effect on specific cancer types are ongoing and could lead to significant therapeutic applications .

3. Anti-inflammatory Effects
The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases. Its structural components are known to interact with biological targets involved in inflammation, making it a promising candidate for further investigation in this area.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the efficacy of similar benzothiadiazole derivatives against viral infections. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. This highlights the potential of this compound as an antiviral agent.

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. One study reported a 70% reduction in cell viability in certain cancer lines after treatment with similar compounds over 48 hours .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylenediamine-linked benzothiadiazole sulfone moiety undergoes nucleophilic substitution at the sulfone-activated positions.

Reaction TypeConditionsProductsKey Observations
Aromatic Substitution K₂CO₃, DMF, 80°CReplacement of sulfone-linked substituents with amines/thiolsRegioselectivity influenced by sulfone’s electron-withdrawing effects
Amide Hydrolysis 6M HCl, refluxPyrazole-4-carboxylic acid derivativeComplete hydrolysis requires prolonged heating (>12 hrs)

Oxidation and Reduction Pathways

The compound demonstrates redox activity at multiple sites:

SiteReactionConditionsOutcome
Pyrazole Methyl Groups Oxidation with KMnO₄H₂O/acetone, 0°C → RTSelective oxidation to carboxylic acid at C5-methyl
Cyclopropane Ring Ring-opening oxidationmCPBA, CH₂Cl₂Forms 1,3-diketone derivative
Sulfone Group Reduction with LiAlH₄Anhydrous THF, -78°CPartial reduction to sulfoxide observed (not fully characterized)

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

Coupling TypeCatalytic SystemPartnersYield Range
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids45–72%
Buchwald-Hartwig Pd₂(dba)₃/XantphosPrimary amines38–65%

Key limitation: Steric hindrance from 1,3,5-trimethyl groups on pyrazole reduces coupling efficiency compared to less substituted analogs.

Cycloaddition and Rearrangements

Under thermal or photochemical conditions:

  • Diels-Alder Reactivity : The benzothiadiazole sulfone acts as a dienophile with electron-rich dienes (e.g., furan derivatives), forming fused tetracyclic adducts at 120°C in toluene (55% yield).

  • Cope Rearrangement : The ethylenediamine linker facilitates -sigmatropic shifts under basic conditions (DBU, DMSO), generating isoindole intermediates .

Stability Profile

ConditionStabilityDegradation Products
Acidic (pH <3)Unstable (<24 hrs)Benzothiadiazole ring-opened sulfonic acid
Basic (pH >10)Moderate (t₁/₂ = 8 days)Pyrazole N-demethylation predominant
UV LightRapid decompositionRadical-mediated cleavage of cyclopropane

This reactivity profile enables its use as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Recent studies highlight its efficacy in Pd-catalyzed cascade reactions to construct polyheterocyclic libraries.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several bioactive molecules, enabling comparisons based on substituent effects, docking studies, and biological activities. Below is an analysis of its closest analogs:

ZINC12151998 (5-Cyclopropyl-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-yl)-N-(quinolin-6-ylmethyl)-1H-pyrazole-4-carboxamide)

  • Structural Similarities : Both compounds contain a pyrazole-4-carboxamide scaffold and a cyclopropyl substituent.
  • Functional Differences: ZINC12151998 incorporates a quinolinylmethyl group and a benzo-cyclohepta-pyrimidine ring, whereas the target compound features a benzothiadiazole moiety.
  • Activity : ZINC12151998 was validated as a Leishmania amazonensis inhibitor via molecular docking, with interactions involving imidazole/triazole-like binding pockets . The benzothiadiazole group in the target compound may enhance π-π stacking or hydrogen bonding in analogous enzyme targets.

N-(Biphenyl-carbamoyl) Pyrazole Derivatives (e.g., Compounds 9a, 9b, 9g)

  • Structural Similarities : These derivatives share the pyrazole-4-carboxamide backbone but replace the benzothiadiazole-ethyl group with biphenyl-carbamoyl substituents.
  • Activity: Compound Substituents EC₅₀ (µg/mL) vs. S. sclerotiorum 9b 3-(Difluoromethyl), 1-methyl 0.97 ± 0.18 9a 1,3-Dimethyl 2.63 ± 0.41 9g 4'-Chloro-biphenyl 1.31 ± 0.15 Target Compound 1,3,5-Trimethyl, benzothiadiazole-ethyl Not reported These compounds exhibit potent antifungal activity as succinate dehydrogenase inhibitors (SDHIs), outperforming bixafen (EC₅₀ = 9.15 µg/mL) .

N-(Substituted Pyridinyl)-1-Methyl-3-Trifluoromethyl Pyrazole-4-carboxamides (e.g., 6a)

  • Structural Similarities : These derivatives retain the pyrazole-carboxamide core but substitute the benzothiadiazole-ethyl group with trifluoromethyl and pyridinyl groups.
  • Activity : Compound 6a (1-methyl-3-trifluoromethyl-N-(5-trifluoromethylpyridin-2-yl)) demonstrated antifungal efficacy (86.4% yield, m.p. data reported) . The trifluoromethyl group enhances metabolic stability, whereas the cyclopropyl and benzothiadiazole groups in the target compound may improve target selectivity or pharmacokinetics.

Mechanistic and Structural Insights

  • Molecular Docking : Analogs like ZINC12151998 bind to Leishmania enzymes via interactions with residues such as Lys11, Tyr51, and Asp120 . The benzothiadiazole moiety in the target compound may engage similar residues through sulfone-oxygen hydrogen bonding or aromatic interactions.
  • Substituent Effects: Cyclopropyl Group: Enhances metabolic stability and modulates steric effects compared to bulkier substituents (e.g., biphenyl in 9a–g) .

Q & A

Q. What are the recommended synthetic strategies for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Coupling reactions : Amide bond formation between the pyrazole-4-carboxylic acid derivative and the benzothiadiazole ethylamine intermediate. Solvents like DMF or THF are used with coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Cyclopropane integration : The 3-cyclopropyl group on the benzothiadiazole ring is introduced via nucleophilic substitution or cyclopropanation reactions, requiring precise temperature control (e.g., 0–5°C for cyclopropane stability) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR spectroscopy to verify carbonyl (C=O) and sulfone (SO₂) groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time comparison against synthetic intermediates .
  • Elemental analysis : Combustion analysis (C, H, N, S) to validate empirical formula .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro screens : Enzymatic inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Dose-response curves are generated using concentrations ranging from 1 nM to 100 µM .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293, HeLa) to identify non-specific toxicity at therapeutic doses .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DoE) : Fractional factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–20 mol%). Response surface methodology (RSM) identifies optimal conditions for yield and purity .
  • Computational modeling : Transition state analysis via density functional theory (DFT) predicts energy barriers for cyclopropane ring formation, guiding experimental adjustments .

Q. How should researchers address contradictions in biological activity data across studies?

  • Cross-validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain variability .
  • Structural analogs : Compare SAR with derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate key pharmacophores .

Q. What computational tools are suitable for predicting its pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like ATP-binding pockets or allosteric sites .
  • ADME prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 metabolism .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent libraries : Synthesize analogs with variations in the pyrazole methyl groups or benzothiadiazole sulfone moiety .
  • Free-Wilson analysis : Quantify contributions of specific substituents to biological activity using regression models .

Q. What methodologies assess stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; analyze purity changes monthly .

Q. How are synthetic byproducts or impurities characterized?

  • High-resolution mass spectrometry (HRMS) : Identify unknown impurities with ppm-level accuracy .
  • NMR-guided isolation : Preparative HPLC separates impurities for structural elucidation .

Q. What safety protocols are critical for handling this compound?

  • Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk .
  • Waste disposal : Neutralize reaction residues with 10% sodium bicarbonate before incineration .

Cross-Disciplinary Research Integration

Q. How can AI enhance research on this compound?

  • Reaction prediction : IBM RXN for retrosynthetic pathway generation .
  • Process automation : Robotic platforms for high-throughput screening of reaction conditions .

Q. What collaborative approaches bridge synthetic chemistry and pharmacology?

  • Fragment-based drug design (FBDD) : Integrate X-ray crystallography of compound-target complexes to guide synthetic modifications .
  • Systems biology : Network pharmacology models to predict polypharmacology effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.